REACTION_CXSMILES
|
CC(N=C(NC1C=CN=CC=1)NC#N)C(C)(C)C.O.[C:20]([O:25][CH2:26][CH2:27][CH2:28][CH3:29])(=[O:24])[C:21]([CH3:23])=[CH2:22].C=CC1C=CC=CC=1>>[C:20]([O:25][CH3:26])(=[O:24])[C:21]([CH3:23])=[CH2:22].[C:20]([O:25][CH2:26][CH2:27][CH2:28][CH3:29])(=[O:24])[C:21]([CH3:23])=[CH2:22] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC.C=CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(N=C(NC1C=CN=CC=1)NC#N)C(C)(C)C.O.[C:20]([O:25][CH2:26][CH2:27][CH2:28][CH3:29])(=[O:24])[C:21]([CH3:23])=[CH2:22].C=CC1C=CC=CC=1>>[C:20]([O:25][CH3:26])(=[O:24])[C:21]([CH3:23])=[CH2:22].[C:20]([O:25][CH2:26][CH2:27][CH2:28][CH3:29])(=[O:24])[C:21]([CH3:23])=[CH2:22] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC.C=CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |